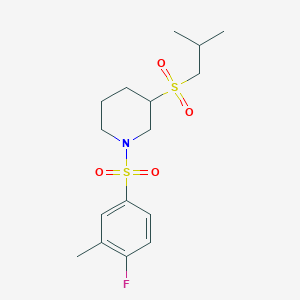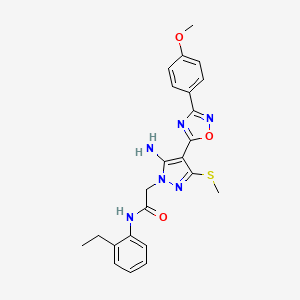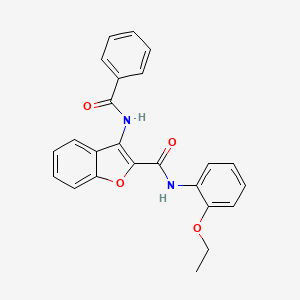
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. The presence of sulfonyl groups and a fluoromethylphenyl group suggests that this compound could have unique properties that make it useful in certain chemical reactions or as a potential pharmaceutical agent .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), sulfonyl groups (S=O), and a fluoromethylphenyl group (a benzene ring with a fluorine atom and a methyl group). The exact structure would depend on the positions of these groups on the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing sulfonyl and fluoromethylphenyl groups. These groups could potentially make the compound more reactive towards nucleophiles. Additionally, the piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl groups and the aromatic fluoromethylphenyl group could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Biological Activities
Piperidine derivatives have been synthesized and evaluated for their biological activities. For instance, biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were developed, showcasing activity against enzymes like lipoxygenase and cholinesterase (Khalid et al., 2013). Additionally, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and identified as promising anticancer agents (Rehman et al., 2018).
Antimicrobial and Anti-inflammatory Applications
Research on piperidine derivatives also extends to their antimicrobial and anti-inflammatory properties. A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives , demonstrating significant potency against bacterial and fungal pathogens affecting tomato plants, indicating their potential use in agricultural applications (Vinaya et al., 2009).
Anti-Cancer Research
Several compounds featuring piperidine and sulfone moieties have been evaluated for their anticancer activities . For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives carrying biologically active sulfone moieties were synthesized and showed promising activity against human breast cancer cell lines (Al-Said et al., 2011).
Corrosion Inhibition
Piperidine derivatives have also been explored for their corrosion inhibition properties . Quantum chemical and molecular dynamic simulation studies predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion, highlighting their potential application in material science and engineering (Kaya et al., 2016).
Mécanisme D'action
Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, its mechanism would depend on the biological target. The compound could potentially interact with biological targets through the piperidine ring or the sulfonyl and fluoromethylphenyl groups .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO4S2/c1-12(2)11-23(19,20)15-5-4-8-18(10-15)24(21,22)14-6-7-16(17)13(3)9-14/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOELGTHLANGJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)


![3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2718907.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)
![7-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2718911.png)
![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2718917.png)

![Ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)

![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)